molecular formula C11H14BrIO B14047821 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene

1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene

Cat. No.: B14047821
M. Wt: 369.04 g/mol
InChI Key: AANBEJWTNFOOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the ethoxy group. One common method is the electrophilic aromatic substitution reaction where iodine and bromine are introduced to the benzene ring. The ethoxy group can be added via an etherification reaction using ethanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction rates and improve efficiency. The use of solvents like xylene or toluene can also aid in the reaction process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce benzoic acids or phenols .

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for halogen bonding interactions, which can influence its reactivity and binding properties. The ethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene is unique due to the combination of bromine, iodine, and ethoxy groups on the benzene ring.

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-5-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3

InChI Key

AANBEJWTNFOOQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCBr)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.